5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid
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Overview
Description
5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that contains both furan and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid typically involves the chlorination of furo[2,3-c]pyridine-2-carboxylic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve furo[2,3-c]pyridine-2-carboxylic acid in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- After the addition is complete, continue refluxing the mixture for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product using recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent, such as ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Major Products
Substitution Reactions: Products include substituted furo[2,3-c]pyridine derivatives with various functional groups.
Oxidation Reactions: Products include oxides or other oxidized derivatives.
Reduction Reactions: Products include reduced derivatives, such as alcohols or amines.
Scientific Research Applications
5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving heterocyclic compounds.
Industrial Applications: The compound is used in the synthesis of various industrial chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of both furan and pyridine rings allows for interactions with various biological targets, including proteins and nucleic acids. The chlorine atom can also participate in hydrogen bonding or other interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromofuro[2,3-c]pyridine-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine.
5-Chloropyridine-2-carboxaldehyde: Contains a pyridine ring with a chlorine atom and an aldehyde group.
6-Chloro-5-fluoropyridine-2-carboxylic acid: Contains both chlorine and fluorine atoms on the pyridine ring.
Uniqueness
5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid is unique due to the presence of both furan and pyridine rings, which confer distinct chemical properties and reactivity. The combination of these rings with a chlorine atom allows for versatile chemical modifications and applications in various fields.
Properties
IUPAC Name |
5-chlorofuro[2,3-c]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-7-2-4-1-5(8(11)12)13-6(4)3-10-7/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIJOODPYUGROW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(OC2=CN=C1Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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